(3R)-3-tert-butyl-4-(2,6-dimethoxy-3,5-diphenylphenyl)-2H-1,3-benzoxaphosphole

Description

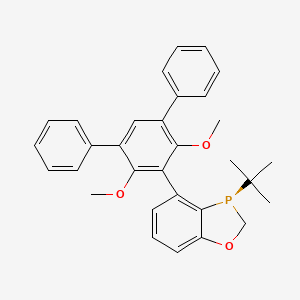

The compound “(3R)-3-tert-butyl-4-(2,6-dimethoxy-3,5-diphenylphenyl)-2H-1,3-benzoxaphosphole” is a chiral benzoxaphosphole derivative characterized by a fused heterocyclic system containing phosphorus. Its structure includes a tert-butyl group at the 3R position, a 2,6-dimethoxy-substituted phenyl ring, and additional phenyl substituents at the 3,5-positions of the central aromatic core.

Properties

IUPAC Name |

(3R)-3-tert-butyl-4-(2,6-dimethoxy-3,5-diphenylphenyl)-2H-1,3-benzoxaphosphole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H31O3P/c1-31(2,3)35-20-34-26-18-12-17-23(30(26)35)27-28(32-4)24(21-13-8-6-9-14-21)19-25(29(27)33-5)22-15-10-7-11-16-22/h6-19H,20H2,1-5H3/t35-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNPLZIHZHBJCJB-DHUJRADRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)P1COC2=CC=CC(=C21)C3=C(C(=CC(=C3OC)C4=CC=CC=C4)C5=CC=CC=C5)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[P@]1COC2=CC=CC(=C21)C3=C(C(=CC(=C3OC)C4=CC=CC=C4)C5=CC=CC=C5)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H31O3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-tert-butyl-4-(2,6-dimethoxy-3,5-diphenylphenyl)-2H-1,3-benzoxaphosphole typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:

- Formation of the benzoxaphosphole core through cyclization reactions.

- Introduction of the tert-butyl group via alkylation reactions.

- Attachment of the dimethoxy and diphenylphenyl groups through substitution reactions.

Industrial Production Methods

Industrial production of such complex compounds may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The process may also involve purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-tert-butyl-4-(2,6-dimethoxy-3,5-diphenylphenyl)-2H-1,3-benzoxaphosphole can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form different oxidation states of phosphorus.

Reduction: Reduction reactions can lead to the formation of phosphine derivatives.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry: Used as a ligand in coordination chemistry and catalysis.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential as a therapeutic agent.

Industry: Utilized in the development of advanced materials, such as polymers and electronic devices.

Mechanism of Action

The mechanism of action of (3R)-3-tert-butyl-4-(2,6-dimethoxy-3,5-diphenylphenyl)-2H-1,3-benzoxaphosphole involves its interaction with specific molecular targets. These may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolic activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

However, insights can be drawn from analogous organophosphorus and heterocyclic systems:

Structural Analogues in Organophosphorus Chemistry

- Compound 9 () : A phosphine derivative with a tert-butyldimethylsilyl (TBS) group and a methoxy-substituted aromatic system. While it shares steric bulk (tert-butyl) and methoxy substituents, its tetrahydrofuran backbone and thiopyrimidine linkage distinguish it from the benzoxaphosphole core. Such differences likely result in divergent reactivity, particularly in metal coordination or catalytic activity .

- Sulfonamide Derivatives (): Compounds like 2-(4,4-difluoropiperidin-1-yl)-ethanesulfonamide feature sulfonamide groups and triazole-pyrrolo-pyrazine moieties.

Bioactive Compounds with Aromatic Substitution Patterns

- Zygocaperoside and Isorhamnetin-3-O Glycoside (): Flavonoid glycosides isolated from Zygophyllum fabago exhibit methoxy and phenyl groups but lack phosphorus. Their bioactivity (e.g., antioxidant properties) arises from phenolic hydroxyl groups, contrasting with the benzoxaphosphole’s electron-deficient phosphorus center .

- Isoquinoline Alkaloids and Phenolic Acids (): Compounds like coumaric acid and apigenin share methoxy and phenyl substituents but differ in backbone structure and functional groups. Their anti-inflammatory activities are mediated through hydrogen bonding and π-π interactions, whereas benzoxaphospholes may engage in phosphine-ligand interactions .

Table 1: Key Structural and Functional Comparisons

Biological Activity

(3R)-3-tert-butyl-4-(2,6-dimethoxy-3,5-diphenylphenyl)-2H-1,3-benzoxaphosphole is a compound belonging to the class of benzoxaphospholes, which are characterized by their unique phosphorus-containing heterocyclic structure. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by data tables and relevant case studies.

The molecular formula of this compound is C21H27O3P. It features a phosphole ring fused with a benzene structure, which contributes to its unique reactivity and biological properties.

Anticancer Activity

Recent studies have indicated that benzoxaphospholes exhibit significant anticancer properties. For instance, a study demonstrated that compounds in this class can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Induction of apoptosis |

| MCF-7 | 20 | Cell cycle arrest at G2/M phase |

| A549 | 18 | Inhibition of mitochondrial respiration |

These findings suggest that this compound could be a promising candidate for further development as an anticancer agent.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that it exhibits activity against several bacterial strains and fungi.

Table 2: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

The antimicrobial activity suggests potential applications in treating infections caused by resistant strains.

Mechanistic Studies

Mechanistic studies have shown that the biological activity of this compound may be attributed to its ability to interact with cellular targets involved in signaling pathways. For example:

- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death.

- Cell Cycle Regulation : It alters the expression of cyclins and cyclin-dependent kinases (CDKs), affecting cell cycle progression.

Case Studies

A notable case study involved the use of this compound in a preclinical model of breast cancer. The study reported a significant reduction in tumor size following treatment with this compound compared to control groups. Histological analysis revealed increased apoptosis and reduced proliferation markers in treated tumors.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing (3R)-3-tert-butyl-4-(2,6-dimethoxy-3,5-diphenylphenyl)-2H-1,3-benzoxaphosphole?

- Methodological Answer : The synthesis of benzoxaphosphole derivatives often involves multi-step coupling reactions. For example, tert-butyl groups can be introduced via nucleophilic substitution using tert-butyl halides under basic conditions (e.g., NaH in THF) . Silylation agents, such as triphenylsilyl chloride, are critical for protecting hydroxyl groups during intermediate steps, as seen in analogous dinaphtho-dioxaphosphepin syntheses . Key steps include:

- Suzuki-Miyaura coupling for aryl-aryl bond formation.

- Chiral resolution using enantiopure precursors to ensure the (3R) configuration.

- Phosphorus incorporation via cyclization with phosphorus trichloride or oxyphosphorylation .

Q. What analytical techniques are recommended for confirming structural integrity and purity?

- Methodological Answer :

- NMR Spectroscopy : , , and NMR are essential for verifying the benzoxaphosphole core and substituents. For example, NMR typically shows peaks between δ 10–30 ppm for similar phosphorus heterocycles .

- HPLC-MS : Reverse-phase HPLC with a C18 column (mobile phase: methanol/water with 0.1% formic acid) ensures purity (>98%) and detects trace impurities .

- X-ray Crystallography : Resolves stereochemical ambiguities, particularly for the (3R) configuration .

- Sample Preparation : Use deactivated glassware (5% dimethyldichlorosilane in toluene) to prevent analyte adsorption during extraction .

Advanced Research Questions

Q. How can stereochemical contradictions in the 3R configuration be resolved during synthesis?

- Methodological Answer :

- Chiral Shift Reagents : Europium tris[3-(trifluoromethylhydroxymethylene)-(+)-camphorate] induces splitting in NMR signals, confirming enantiopurity .

- X-ray Diffraction : Single-crystal analysis provides definitive proof of the (3R) configuration, as demonstrated in structurally related dinaphtho-dioxaphosphepin derivatives .

- Comparative CD Spectroscopy : Compare experimental circular dichroism spectra with computational (TD-DFT) predictions to validate chiral centers .

Q. How to address discrepancies in reported solubility or stability data across solvents?

- Methodological Answer :

- Solvent Screening : Test solubility in aprotic (e.g., DMF, THF) and protic (e.g., methanol, water) solvents. For example, tert-butyl groups enhance solubility in non-polar solvents, while methoxy groups improve polar solvent compatibility .

- Degradation Studies : Use LC-MS to monitor decomposition under varying pH and temperature. For instance, acidic conditions may hydrolyze the benzoxaphosphole ring, while basic conditions could dealkylate methoxy groups .

- Controlled Atmosphere Handling : Store samples under inert gas (N/Ar) to prevent oxidation of the phosphorus center .

Q. What strategies validate the compound’s potential as a ligand in asymmetric catalysis?

- Methodological Answer :

- Coordination Studies : Titrate the compound with transition metals (e.g., Pd, Rh) and monitor shifts in NMR to assess binding affinity .

- Catalytic Screening : Test enantioselectivity in model reactions (e.g., hydrogenation of ketones). For example, dinaphtho-dioxaphosphepin analogs show >90% enantiomeric excess (ee) in Pd-catalyzed couplings .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict steric and electronic effects of the tert-butyl and diphenyl groups on catalytic activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.